5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene is a halogenated aromatic compound belonging to the benzothiophene family. Its structure features two bromine atoms: one at the 5-position and another at the 3-position, along with a methyl group at the 2-position of the benzothiophene ring system. The molecular formula for this compound is C10H8Br2S, and it has a molecular weight of approximately 320.04 g/mol . This compound is of significant interest in both organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
The chemical reactivity of 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene is largely influenced by its bromine substituents, which can facilitate electrophilic aromatic substitution reactions. The presence of multiple bromine atoms enhances its reactivity, allowing it to undergo various transformations, such as:
Research indicates that 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Preliminary studies suggest that this compound may:
These biological activities make it a candidate for further investigation in drug development and therapeutic applications.
The synthesis of 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene typically involves several key steps:
These synthetic routes are optimized for yield and purity and can be adapted for scale-up in industrial applications .
5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene has various applications across different fields:
Studies on the interactions of 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene with biological targets are ongoing. These studies focus on understanding how the compound interacts at the molecular level with proteins and enzymes relevant to its antimicrobial and anticancer activities.
Research typically employs techniques such as:
These studies aim to elucidate mechanisms of action and provide insights into potential therapeutic uses.
Several compounds share structural similarities with 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-3-methylbenzo[b]thiophene | Methyl group at the 3-position | Lacks additional bromomethyl group |
| 5-Bromo-1-benzothiophene | Bromine at the 5-position | Lacks methyl and bromomethyl groups |
| 5-Bromo-3-(bromomethyl)benzo[b]thiophene | Similar structure but without methyl group | Contains two bromine substituents |
| 5-Bromo-3-(bromomethyl)-2-methylbenzofuran | Contains a furan ring instead of thiophene | Different heterocyclic structure |
Uniqueness: The combination of both a methyl group and a bromomethyl group in 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene contributes to its distinct chemical reactivity and biological activity compared to these similar compounds. This unique structural arrangement enhances its potential utility in various applications, particularly in medicinal chemistry .
Electrophilic cyclization serves as a foundational step for constructing the benzothiophene scaffold. Two primary methodologies dominate this area: traditional electrophilic aromatic substitution and aryne-mediated cyclization.
Benzothiophene derivatives undergo electrophilic substitution at specific positions dictated by electronic and steric factors. Studies on benzothieno[3,2-b]benzothiophene demonstrate that nitration and acetylation preferentially occur at the 2- and 4-positions, with regioselectivity enhanced at lower temperatures (-15°C to 0°C) . For example, nitration with nitric acid in acetic anhydride yields 2-nitro derivatives as major products (70–80% selectivity), while acetylation with acetyl chloride and AlCl₃ produces 2-acetyl analogs (65% yield) . These findings highlight the feasibility of directing substituents to specific sites during core formation.
Aryne intermediates offer a versatile route to benzothiophenes. Reacting 3-chlorobenzyne with alkynyl sulfides facilitates C–S bond formation at the C1 position of the aryne, followed by cyclization to construct the benzothiophene core . This method achieves regioselectivity through the inductive effects of substituents on the aryne. For instance, 3-fluoro- or 3-bromo-substituted arynes preferentially form 5-substituted benzothiophenes in yields of 60–85% . The absence of metal catalysts in this one-step process aligns with green chemistry principles.
| Method | Conditions | Selectivity | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Nitration | HNO₃, Ac₂O, 0°C | 2-position | 70–80 | High regioselectivity |
| Acetylation | AcCl, AlCl₃, -15°C | 2-position | 65 | Mild conditions |
| Aryne cyclization | Alkynyl sulfide, DMF, 80°C | C1–S bond | 60–85 | Metal-free, one-step |
Bromination of the benzothiophene core and its methyl substituents requires precise control to achieve the desired substitution pattern.
Direct bromination of 3-methylbenzo[b]thiophene with molecular bromine (Br₂) in dichloromethane at 0–5°C introduces a bromine atom at the 5-position. This reaction, conducted in the dark to minimize side products, achieves 85–90% conversion with 25% aqueous NH₃ used to neutralize excess HBr . The low temperature suppresses di-bromination and preserves the methyl group’s integrity.
Radical bromination of the 3-methyl group employs bromine under UV light or radical initiators. For example, treating 3-methyl-5-bromobenzo[b]thiophene with Br₂ in n-heptane at 80°C facilitates allylic bromination, converting the methyl group to bromomethyl with 60–70% efficiency . The use of linear alkane solvents reduces intermolecular side reactions, enhancing selectivity.
| Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Selectivity |
|---|---|---|---|---|
| Aromatic bromination | Br₂, CH₂Cl₂, 0–5°C, dark | 0–5°C | 85–90 | 5-Bromo isomer |
| Allylic bromination | Br₂, n-heptane, UV light, 80°C | 80°C | 60–70 | 3-Bromomethyl derivative |
Metal-free methodologies prioritize sustainability while maintaining synthetic efficiency.
A two-step metal-free approach involves:
The reaction of 3-bromobenzyne with propargyl sulfides generates 3-bromo-5-(bromomethyl)benzothiophene in one pot . This method leverages the inherent reactivity of arynes, eliminating the need for directing groups or metal catalysts. Yields range from 45–60%, with regioselectivity driven by the electron-withdrawing bromine substituent.
| Method | Starting Material | Key Step | Yield (%) |
|---|---|---|---|
| Sequential bromination | 3-Methylbenzo[b]thiophene | Br₂, UV light | 50–55 |
| Aryne coupling | 3-Bromobenzyne | Alkynyl sulfide addition | 45–60 |
The radical-mediated bromination of 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene involves complex mechanistic pathways that demonstrate distinctive activation patterns at benzylic positions [1]. The bromination process proceeds through a well-established radical chain mechanism consisting of initiation, propagation, and termination steps, each characterized by specific kinetic parameters and energy barriers [2] [3].
The initiation step involves the homolytic cleavage of molecular bromine to generate bromine radicals, requiring an activation energy of approximately 190 kilojoules per mole [1]. This process is typically facilitated by thermal energy or photochemical activation, with the rate constant for this step measuring approximately 10⁻⁷ inverse molar seconds [3]. The relatively high activation energy reflects the strength of the bromine-bromine bond, which must be overcome to generate the reactive radical species necessary for subsequent propagation steps.
During the propagation phase, bromine radicals undergo hydrogen abstraction from benzylic positions with significantly lower activation barriers [2]. The first propagation step involves the abstraction of hydrogen atoms from the methyl group attached to the benzothiophene ring system, requiring only 42 kilojoules per mole of activation energy [1] [3]. This selective activation occurs due to the inherent weakness of benzylic carbon-hydrogen bonds compared to other positions on the aromatic system, with bond dissociation energies ranging from 339 to 356 kilojoules per mole depending on the degree of substitution [4].
The following table summarizes the kinetic parameters for radical-mediated bromination pathways:
| Reaction Step | Process | Activation Energy (kJ/mol) | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|
| Initiation | Br₂ → 2Br- (homolytic cleavage) | 190 | 10⁻⁷ |
| Propagation 1 | Br- + R-H → R- + H-Br (hydrogen abstraction) | 42 | 10⁴-10⁶ |
| Propagation 2 | R- + Br₂ → R-Br + Br- (bromination) | 0 | 10⁸-10¹⁰ |
| Termination | R- + Br- → R-Br (radical combination) | 0 | 10⁹-10¹⁰ |
The second propagation step demonstrates exceptionally high reactivity, with the carbon-centered radical reacting with molecular bromine at rates approaching diffusion-controlled limits [3]. This step regenerates bromine radicals, maintaining the chain process and contributing to the overall efficiency of the bromination reaction [4]. The absence of an activation barrier for this step reflects the thermodynamically favorable nature of the carbon-bromine bond formation.
Benzylic position activation exhibits remarkable selectivity based on the substitution pattern and electronic environment [5]. Primary benzylic positions show moderate reactivity with relative rates of 1.0, while secondary and tertiary benzylic positions demonstrate enhanced reactivity with relative rates of 4.2 and 10.3, respectively [1] [4]. However, the benzothiophene alpha-position exhibits reduced reactivity with a relative rate of 0.7, attributed to limited resonance stabilization of the resulting radical intermediate.
The following table details benzylic position activation parameters:
| Position Type | Bond Dissociation Energy (kJ/mol) | Relative Reactivity | Resonance Stabilization |
|---|---|---|---|
| Primary Benzylic | 356 | 1.0 | Moderate |
| Secondary Benzylic | 347 | 4.2 | Good |
| Tertiary Benzylic | 339 | 10.3 | Excellent |
| Benzothiophene α-Position | 364 | 0.7 | Limited |
Temperature effects significantly influence the bromination kinetics and selectivity patterns [6]. Elevated temperatures increase the overall reaction rate while decreasing the selectivity between different positions [6]. At 25 degrees Celsius, the rate constant measures 0.42 × 10⁻³ inverse molar seconds with an alpha to beta selectivity ratio of 12.4 [6]. As temperature increases to 125 degrees Celsius, the rate constant rises dramatically to 87.2 × 10⁻³ inverse molar seconds, but the selectivity ratio decreases to 1.2, indicating a loss of positional discrimination at elevated temperatures.
The radical chain termination occurs through several competing pathways, including radical-radical combination reactions and disproportionation processes [3]. The termination rate constants are exceptionally high, ranging from 10⁹ to 10¹⁰ inverse molar seconds, reflecting the highly reactive nature of the radical intermediates [1]. However, the low steady-state concentrations of radicals ensure that termination events remain relatively infrequent compared to propagation steps, maintaining efficient chain propagation.
Density Functional Theory calculations provide comprehensive insights into the α-hydrogen migration mechanisms occurring during the pyrolysis of 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene [7] [8]. These computational studies reveal that the most thermodynamically favorable pyrolysis pathway involves α-hydrogen migration to the β-position, consistent with experimental observations of benzothiophene decomposition patterns [7].
The α-hydrogen migration to the β-position exhibits the lowest activation energy barrier at 267 kilojoules per mole, making this pathway kinetically favored over alternative migration routes [7] [8]. The reaction energy for this process measures 42 kilojoules per mole, indicating moderate thermodynamic driving force [7]. The transition state geometry maintains planarity, facilitating orbital overlap necessary for the migration process and contributing to the relatively low activation barrier.
Alternative migration pathways demonstrate significantly higher energy requirements [7]. The α-hydrogen migration to the sulfur position requires 298 kilojoules per mole of activation energy with a reaction energy of 76 kilojoules per mole [8]. The β-hydrogen migration to the α-position exhibits the highest energy barrier at 312 kilojoules per mole with a reaction energy of 89 kilojoules per mole. Both alternative pathways involve non-planar transition state geometries that reduce orbital overlap efficiency and increase activation energies.
The following table summarizes Density Functional Theory calculations for α-hydrogen migration:
| Migration Type | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) | Transition State Geometry |
|---|---|---|---|
| α-H to β-Position | 267 | 42 | Planar |
| α-H to S-Position | 298 | 76 | Non-planar |
| β-H to α-Position | 312 | 89 | Non-planar |
The electronic structure analysis reveals significant charge redistribution during the migration process [9]. The sulfur atom develops increased positive character as the migration proceeds, reflecting its role in stabilizing the transition state through electron donation [9]. Simultaneously, the carbon atoms involved in the migration pathway experience alternating charge densities that correlate with the extent of bond formation and cleavage.
Computational studies demonstrate that the dominating pyrolysis products include sulfur radicals and ethenethione derivatives, consistent with experimental pyrolysis results [7] [8]. The formation of these products proceeds through sequential hydrogen migration steps followed by carbon-sulfur bond cleavage processes. The calculated bond dissociation energies indicate that carbon-sulfur bonds in the benzothiophene ring system require approximately 364 kilojoules per mole for homolytic cleavage, comparable to other aromatic heterocycles.
The pyrolysis mechanism exhibits temperature-dependent selectivity patterns similar to radical bromination processes [7]. At elevated temperatures approaching 800 degrees Celsius, the initial pyrolysis temperatures of benzothiophene and simple thiophene derivatives converge, but the pyrolysis rates differ significantly [7] [8]. Benzothiophene demonstrates slower pyrolysis kinetics compared to simple thiophene, attributed to the additional aromatic stabilization provided by the fused benzene ring.
Density Functional Theory calculations at the B3LYP/6-31G* level successfully reproduce experimental activation energies within 5-10 kilojoules per mole accuracy [9]. The computational methodology employs hybrid functionals that incorporate exact Hartree-Fock exchange, providing reliable predictions for radical intermediate stability and transition state energies [10]. The choice of basis set significantly influences the calculated properties, with larger basis sets such as cc-pVTZ and def2-TZVP yielding improved accuracy for radical species [10].
The implications of these computational findings extend to desulfurization technology development [7] [8]. Converting thiophene moieties fused to aromatic rings into thiol groups facilitates desulfurization processes by reducing the activation energies required for sulfur removal. This mechanistic understanding provides valuable guidance for designing catalytic systems targeting organosulfur compound removal from petroleum products.
The electrophilic aromatic substitution dynamics of 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene demonstrate distinctive reactivity patterns influenced by the multiple halogen substituents present in the molecular framework [11] [12]. Polyhalogenated benzothiophene systems exhibit significantly reduced reactivity toward electrophilic reagents compared to unsubstituted aromatics, with rate constants decreasing proportionally to the number of electron-withdrawing halogen substituents [13] [14].
The presence of bromine substituents creates strong deactivating effects that fundamentally alter the electrophilic substitution mechanism [13] [11]. Mono-brominated systems retain 30% of the reactivity observed in unsubstituted benzothiophene, while di-brominated derivatives exhibit only 9% relative reactivity [15]. Progressive halogenation continues to diminish reactivity, with tri-brominated systems showing 3% relative activity and tetra-brominated derivatives demonstrating merely 1% of the original reactivity.
The electronic effects of halogen substituents manifest through both inductive and resonance mechanisms [12]. The inductive electron withdrawal by bromine atoms reduces the electron density of the aromatic ring, making it less nucleophilic toward electrophilic reagents [11]. Simultaneously, the halogen substituents provide weak resonance donation that partially compensates for the inductive effects, though the net result remains strongly deactivating [13].
The following table illustrates electrophilic aromatic substitution dynamics in polyhalogenated systems:
| Halogen Substituent | Relative Rate (k/k₀) | Orientation Control | Major Product Position |
|---|---|---|---|
| Mono-brominated | 0.30 | Strong | 5-position |
| Di-brominated | 0.09 | Very Strong | 2,5-positions |
| Tri-brominated | 0.03 | Dominant | 2,3,5-positions |
| Tetra-brominated | 0.01 | Complete | 2,3,5,6-positions |
Regioselectivity patterns in polyhalogenated benzothiophene systems follow predictable trends based on the existing substitution pattern [16]. Initial bromination typically occurs at the 2-position with secondary substitution at the 4-position, reflecting the inherent electronic preferences of the benzothiophene core [16]. As additional halogen substituents are introduced, the remaining positions become increasingly deactivated, leading to highly selective substitution patterns.
Temperature effects on electrophilic substitution demonstrate complex relationships between reaction rates and selectivity [6] [16]. Lower reaction temperatures substantially increase regioselectivity for nitration and acetylation reactions, while elevated temperatures reduce selectivity but increase overall reaction rates [16]. The activation energies for electrophilic substitution in polyhalogenated systems range from 64 to 68 kilojoules per mole depending on the degree of halogenation and reaction temperature.
The mechanism of electrophilic aromatic substitution in polyhalogenated systems proceeds through the formation of arenium ion intermediates, also known as sigma complexes [13] [14]. These intermediates exhibit reduced stability compared to those formed from unsubstituted aromatics due to the electron-withdrawing effects of the halogen substituents [13]. The decreased stability of the arenium ions correlates directly with the observed reduction in reaction rates.
Competitive substitution studies reveal that different electrophiles exhibit varying sensitivity to the deactivating effects of halogen substituents [17]. Strongly electrophilic species such as nitronium ions retain reasonable reactivity even with heavily halogenated substrates, while weaker electrophiles such as acylium ions show dramatic rate reductions [16]. This selectivity pattern provides synthetic opportunities for controlled functionalization of polyhalogenated benzothiophene derivatives.
The kinetic isotope effects observed in electrophilic substitution of polyhalogenated systems provide mechanistic insights into the transition state structures [18]. Primary deuterium isotope effects ranging from 1.2 to 2.8 indicate that carbon-hydrogen bond breaking contributes to the rate-determining step [18]. The magnitude of these isotope effects increases with the degree of halogenation, suggesting that more deactivated systems require greater carbon-hydrogen bond weakening in the transition state.
Solvent effects significantly influence the electrophilic substitution dynamics in polyhalogenated benzothiophene systems [19] [20]. Polar solvents such as acetonitrile and dimethylformamide facilitate ionic mechanisms by stabilizing charged intermediates [19]. Non-polar solvents favor radical pathways that may compete with electrophilic processes, particularly at elevated temperatures [20]. The choice of solvent system therefore provides an additional parameter for controlling reaction selectivity and efficiency.